molecular formula C11H14N2O4 B14539528 2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide CAS No. 62100-57-6

2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide

Cat. No.: B14539528
CAS No.: 62100-57-6
M. Wt: 238.24 g/mol
InChI Key: XARQASPDDUTXDP-UHFFFAOYSA-N
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Description

2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide is an organic compound with the molecular formula C11H14N2O4 It is characterized by the presence of a hydroxy group, a dimethylamino group, and a nitrophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-nitroaniline with 2-hydroxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activities by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, the nitrophenyl group can participate in electron transfer reactions, influencing the redox state of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide is unique due to the combination of hydroxy, dimethylamino, and nitrophenyl groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62100-57-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2-hydroxy-N,2-dimethyl-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C11H14N2O4/c1-11(2,15)10(14)12(3)8-4-6-9(7-5-8)13(16)17/h4-7,15H,1-3H3

InChI Key

XARQASPDDUTXDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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